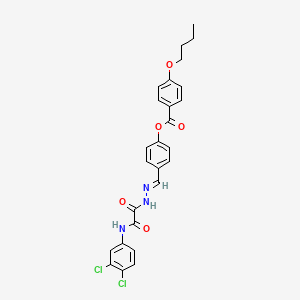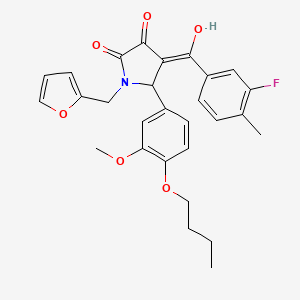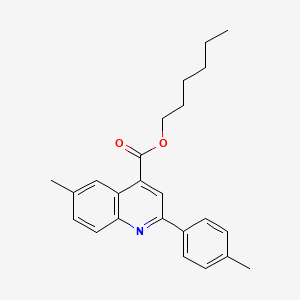
2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break down its name:
2-(4-Heptylphenyl): This part of the compound contains a heptyl group (a seven-carbon alkyl chain) attached to a phenyl ring.
2-oxoethyl: Refers to an ethyl group with a carbonyl (ketone) functional group.
6-bromo-2-phenylquinoline-4-carboxylate: This portion combines a quinoline ring (a heterocyclic aromatic system) with a carboxylate group (COO-) at position 4 and a bromine atom at position 6.
Preparation Methods
Synthetic Routes::
Heck Reaction: One synthetic route involves the Heck reaction, where a brominated quinoline derivative reacts with an alkene (such as an ethyl acrylate) in the presence of a palladium catalyst. This forms the desired compound through C-C bond formation.
Carbonylation: Another approach is carbonylation, where a brominated quinoline reacts with carbon monoxide (CO) in the presence of a transition metal catalyst (e.g., nickel or palladium). This introduces the carboxylate group.
Heptyl Chain Addition: The heptylphenyl group can be introduced via Grignard reaction or Friedel-Crafts alkylation.
Industrial Production:: Industrial-scale production typically involves optimized versions of the above methods, ensuring high yields and purity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the ketone group to a hydroxyl group.
Reduction: Reduction of the ketone group to an alcohol is feasible.
Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents: Palladium catalysts, Grignard reagents, and strong bases.
Major Products: The primary product is the target compound itself, but side products may include regioisomers and stereoisomers.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: Research into its pharmacological properties, including potential drug candidates.
Industry: May find applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Similar Compounds: Compare with other quinoline derivatives, such as 6-bromo-2-phenylquinoline or 2-(4-Heptylphenyl)quinoline-4-carboxylate.
Uniqueness: Highlight its specific structural features and potential advantages over related compounds.
Properties
CAS No. |
355429-29-7 |
|---|---|
Molecular Formula |
C31H30BrNO3 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H30BrNO3/c1-2-3-4-5-7-10-22-13-15-24(16-14-22)30(34)21-36-31(35)27-20-29(23-11-8-6-9-12-23)33-28-18-17-25(32)19-26(27)28/h6,8-9,11-20H,2-5,7,10,21H2,1H3 |
InChI Key |
XGYQCYPLAFMXLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12034266.png)




![4-hydroxy-6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12034287.png)
![(5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12034293.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12034301.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12034318.png)


